
(5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile
Vue d'ensemble
Description
(5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile is a chemical compound that has been widely used in scientific research. It is a pyridine derivative that has shown potential in various applications, including medicinal chemistry, organic synthesis, and material science.
Applications De Recherche Scientifique
(5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile has been used in various scientific research applications. In medicinal chemistry, it has been shown to have potential as a lead compound for the development of new drugs. It has been reported to exhibit antitumor activity, and studies have shown that it can inhibit the growth of cancer cells in vitro. In addition, it has been investigated for its potential as an anti-inflammatory agent.
In organic synthesis, (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile has been used as a building block for the synthesis of more complex molecules. It has been used in the synthesis of pyridine derivatives, which have potential applications in drug discovery.
In material science, (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery.
Mécanisme D'action
The mechanism of action of (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes, such as phosphodiesterases and cyclooxygenases. It may also interact with cellular signaling pathways, leading to changes in gene expression and cell behavior.
Biochemical and Physiological Effects:
Studies have shown that (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile has a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. In addition, it has been shown to have antibacterial activity against certain strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile is its high yield in the synthesis process. This makes it a cost-effective and efficient compound to work with in the lab. In addition, it has been shown to have a range of potential applications in medicinal chemistry, organic synthesis, and material science.
However, there are also limitations to working with (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile. It is a highly reactive compound, and precautions must be taken when handling it. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile. One area of interest is its potential as a lead compound for the development of new drugs. Further studies are needed to investigate its mechanism of action and to identify specific molecular targets.
In addition, research on the synthesis of (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile and its derivatives could lead to the development of new materials with potential applications in catalysis, gas storage, and drug delivery.
Conclusion:
In conclusion, (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile is a pyridine derivative that has shown potential in various scientific research applications. Its synthesis method is cost-effective and efficient, and it has been investigated for its potential as a lead compound for the development of new drugs. While its mechanism of action is not fully understood, studies have shown that it has a range of biochemical and physiological effects. Further research is needed to fully understand its potential applications and to identify specific molecular targets.
Propriétés
IUPAC Name |
2-(5-bromo-3,4-dimethoxypyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c1-13-8-6(10)5-12-7(3-4-11)9(8)14-2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRNNYGGEZLQSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1Br)CC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590132 | |
| Record name | (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile | |
CAS RN |
850349-70-1 | |
| Record name | (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1627742.png)

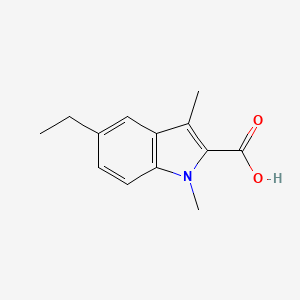


![4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline](/img/structure/B1627749.png)
![2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1627750.png)
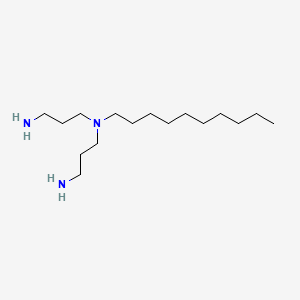

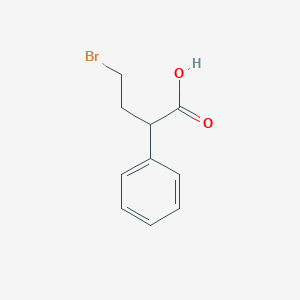
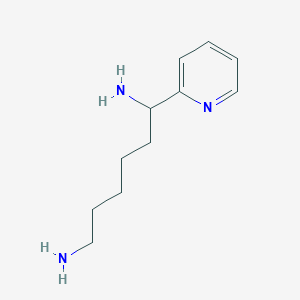
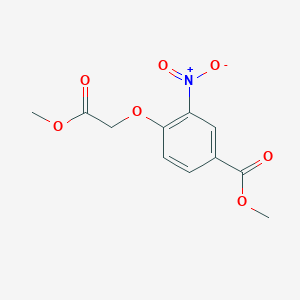

![2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627763.png)